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molecular formula C9H13NO B8655450 n-Prop-2-ynyl-cyclopentylcarboxamide

n-Prop-2-ynyl-cyclopentylcarboxamide

Cat. No. B8655450
M. Wt: 151.21 g/mol
InChI Key: IKVXFYGYOOJZHY-UHFFFAOYSA-N
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Patent
US08420631B2

Procedure details

Dissolve propargylamine (1.5 g, 28.07 mmol) in DCM (50 mL), add triethylamine (7.83 mL, 56.15 mmol) and cool the mixture to 0° C. Add cyclopentanecarbonyl chloride (2.5 g, 18.72 mmol) and warm to room temperature. Stir the reaction mixture for 18 h. Wash the mixture with water (3×50 mL) and hydrochloric acid (2N, 50 mL) and dry the organic phase over MgSO4. Remove the solvent in vacuo and triturate the solid with iso-hexane to give the title compound as a fine white powder (1.51 g, 53%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.83 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[C:2]#[CH:3].C(N(CC)CC)C.[CH:12]1([C:17](Cl)=[O:18])[CH2:16][CH2:15][CH2:14][CH2:13]1>C(Cl)Cl>[CH2:1]([NH:4][C:17]([CH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:18])[C:2]#[CH:3]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C#C)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.83 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(CCCC1)C(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Wash the mixture with water (3×50 mL) and hydrochloric acid (2N, 50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over MgSO4
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
triturate the solid with iso-hexane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C#C)NC(=O)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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